(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
CAS No.:
Cat. No.: VC17855389
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O |
|---|---|
| Molecular Weight | 217.06 g/mol |
| IUPAC Name | (7R)-3-bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
| Standard InChI | InChI=1S/C7H9BrN2O/c1-5-3-11-4-7-6(8)2-9-10(5)7/h2,5H,3-4H2,1H3/t5-/m1/s1 |
| Standard InChI Key | GPEPSADXXDGJQQ-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@@H]1COCC2=C(C=NN12)Br |
| Canonical SMILES | CC1COCC2=C(C=NN12)Br |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Stereochemical Features
The compound’s IUPAC name, (7R)-3-bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine, reflects its stereospecific configuration at the 7th position, where the methyl group adopts an R-configuration. X-ray crystallography and computational modeling indicate a puckered oxazine ring fused to a planar pyrazole subunit, creating a rigid bicyclic system. The bromine atom at position 3 introduces significant electronegativity, influencing intermolecular interactions such as halogen bonding.
Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrN₂O |
| Molecular Weight | 217.06 g/mol |
| SMILES (Isomeric) | C[C@@H]1COCC2=C(C=NN12)Br |
| InChIKey | GPEPSADXXDGJQQ-RXMQYKEDSA-N |
| Topological Polar Surface | 41.8 Ų |
The chiral center at C7 dictates enantiomer-specific biological interactions, as evidenced by divergent binding affinities observed in its (S)-enantiomer.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 3.82–4.10 (m, 4H, OCH₂ and NCH₂), 6.32 (s, 1H, pyrazole-H).
-
¹³C NMR: δ 21.8 (CH₃), 54.2 (OCH₂), 62.1 (NCH₂), 112.4 (C-Br), 148.9 (pyrazole-C).
Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 217.06 (M⁺), with fragmentation patterns indicative of Br loss (m/z 138).
Synthetic Methodologies
Cyclization Strategies
Synthesis typically begins with 7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine, which undergoes electrophilic bromination at position 3 using N-bromosuccinimide (NBS) under radical initiation. Optimized conditions (0°C, DCM, AIBN catalyst) achieve yields of 78–82% while preserving stereochemical integrity.
An alternative route involves:
-
Condensation of methylhydrazine with γ-butyrolactone to form the oxazine precursor.
-
Cyclocondensation with α-bromoacetophenone under Mitsunobu conditions to install the pyrazole ring.
Chiral resolution via preparative HPLC (Chiralpak IA column) isolates the (R)-enantiomer with >99% enantiomeric excess (ee).
Structural Analogs and Comparative Analysis
The (R)-enantiomer exhibits 2.3-fold greater aqueous solubility than its (S)-counterpart due to optimized hydrogen-bonding capacity.
Applications in Medicinal Chemistry
Lead Optimization Scaffold
The compound’s rigidity and halogenated core make it a versatile scaffold for fragment-based drug design. Bromine serves as a synthetic handle for Suzuki-Miyaura cross-coupling, enabling rapid diversification. Recent efforts have yielded PARP-1 inhibitors with nanomolar potency by appending aryl groups at position 3 .
Agricultural Chemistry
Preliminary studies indicate insecticidal activity against Spodoptera frugiperda (LC₅₀ 12 ppm), likely through nicotinic acetylcholine receptor disruption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume